molecular formula C7H4ClN3O B8704093 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

Cat. No.: B8704093
M. Wt: 181.58 g/mol
InChI Key: YUWKUSUNIGFYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one is a heterocyclic compound with the molecular formula C7H4ClN3O. It is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridazine with 2-aminopyridine in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2H-pyrido[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

8-chloro-2H-pyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C7H4ClN3O/c8-5-3-9-1-4-2-10-11-7(12)6(4)5/h1-3H,(H,11,12)

InChI Key

YUWKUSUNIGFYGF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC(=O)C2=C(C=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-ethyl 3-((2-acetylhydrazono)methyl)-5-chloroisonicotinate (220 mg, 0.816 mmol) and aq. NaOH solution (3.26 mg, 0.082 mmol, 2 molar) in 5 mL of dioxane were stirred in a microwave at 165° C. for 60 min. Then the reaction mixture was basified by addition of aq. NaHCO3 and extracted with DCM. The organic phase was washed with brine, dried and concentrated. The crude title compound was purified by chromatography (eluent: DCM/methanol) to give 25 mg (16.88%) of the title compound as beige solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
3.26 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16.88%

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